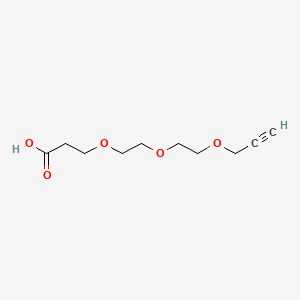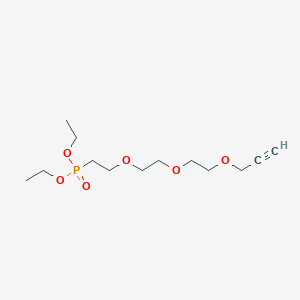
PSB 0788
Übersicht
Beschreibung
PSB-0788 ist eine synthetische organische Verbindung, die für ihre hohe Selektivität und Affinität als Antagonist des Adenosin-A2B-Rezeptors bekannt ist. Sie hat einen IC50-Wert von 3,64 nM und einen Ki-Wert von 0,393 nM . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, insbesondere bei der Untersuchung chronisch-entzündlicher Lungenerkrankungen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PSB-0788 umfasst mehrere Schritte, beginnend mit der Herstellung der Xanthinkernstruktur. Die wichtigsten Schritte umfassen:
Bildung des Xanthinkerns: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien, um den Xanthinkern zu bilden.
Substitutionsreaktionen: Der Xanthinkern unterliegt Substitutionsreaktionen, um die Piperazin-1-sulfonyl- und Chlorbenzyl-Gruppen einzuführen.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für PSB-0788 nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und die Anwendung großtechnischer Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC).
Wirkmechanismus
Target of Action
PSB 0788, also known as GTPL6561, is a potent and selective antagonist of the adenosine A2B receptor . This receptor, encoded by the ADORA2B gene, is a G-protein coupled adenosine receptor . It plays a crucial role in various physiological and pathological processes, including inflammation and tissue protection .
Mode of Action
This compound interacts with the adenosine A2B receptor, inhibiting its function . The compound has an IC50 value of 3.64 nM and a Ki value of 0.393 nM, indicating its high affinity for the A2B receptor . It displays over 100-fold selectivity over other adenosine receptors, including hA1, hA2A, and hA3 .
Biochemical Pathways
The adenosine A2B receptor is known to stimulate adenylate cyclase activity in the presence of adenosine . By antagonizing this receptor, this compound can potentially modulate the downstream effects of adenylate cyclase activation, such as cyclic AMP (cAMP) production and subsequent protein kinase A (PKA) activation . .
Result of Action
The antagonistic action of this compound on the adenosine A2B receptor could potentially modulate various cellular responses, particularly those related to inflammation . For instance, it could affect the production of inflammatory mediators, cell proliferation, and immune cell function . .
Biochemische Analyse
Biochemical Properties
PSB 0788 plays a significant role in biochemical reactions due to its high affinity for the A2B adenosine receptor . It interacts with this receptor, inhibiting its activity and thereby influencing the biochemical pathways in which the A2B receptor is involved . The nature of these interactions is characterized by the high affinity and selectivity of this compound for the A2B receptor .
Cellular Effects
The effects of this compound on cells are primarily due to its interaction with the A2B receptor . By inhibiting this receptor, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the A2B receptor and inhibiting its activity . This can lead to changes in gene expression and alterations in the activity of enzymes and other proteins that interact with the A2B receptor .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with the A2B receptor
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with the A2B receptor
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are determined by its interaction with the A2B receptor
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PSB-0788 involves multiple steps, starting with the preparation of the core xanthine structure. The key steps include:
Formation of the xanthine core: This involves the reaction of appropriate starting materials to form the xanthine nucleus.
Substitution reactions: The xanthine core undergoes substitution reactions to introduce the piperazine-1-sulfonyl and chlorobenzyl groups.
Final assembly: The final product is obtained through a series of purification steps, including crystallization and chromatography.
Industrial Production Methods
While specific industrial production methods for PSB-0788 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Arten von Reaktionen
PSB-0788 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Piperazin-1-sulfonyl- und Chlorbenzyl-Gruppen . Diese Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Häufige Reagenzien und Bedingungen
Hauptprodukte
Das Hauptprodukt der Synthese ist PSB-0788 selbst, wobei eine hohe Reinheit durch mehrere Reinigungsschritte erreicht wird. Nebenprodukte sind typischerweise minimal und werden während des Reinigungsprozesses entfernt .
Wissenschaftliche Forschungsanwendungen
PSB-0788 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den Adenosin-A2B-Rezeptor abzielen.
Wirkmechanismus
PSB-0788 übt seine Wirkung aus, indem es selektiv an den Adenosin-A2B-Rezeptor bindet und ihn antagonisiert. Dieser Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der, wenn er durch Adenosin aktiviert wird, die Adenylatcyclase-Aktivität stimuliert und die cAMP-Spiegel erhöht . Durch die Blockierung dieses Rezeptors hemmt PSB-0788 diese nachgeschalteten Signalwege, wodurch entzündliche Reaktionen und andere physiologische Prozesse moduliert werden .
Vergleich Mit ähnlichen Verbindungen
PSB-0788 ist einzigartig in seiner hohen Selektivität und Affinität für den Adenosin-A2B-Rezeptor. Ähnliche Verbindungen umfassen:
PSB-603: Ein weiterer selektiver A2B-Antagonist mit subnanomolarer Affinität.
Preladenant: Ein selektiver A2A-Antagonist, der zum Vergleich in Studien mit Adenosinrezeptoren verwendet wird.
PSB-0788 zeichnet sich durch seine hohe Selektivität für den A2B-Rezeptor gegenüber anderen Adenosin-Rezeptorsubtypen aus, was es zu einem wertvollen Werkzeug in der Forschung macht .
Eigenschaften
IUPAC Name |
8-[4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6O4S/c1-2-11-32-24(33)21-23(29-25(32)34)28-22(27-21)18-5-9-20(10-6-18)37(35,36)31-14-12-30(13-15-31)16-17-3-7-19(26)8-4-17/h3-10H,2,11-16H2,1H3,(H,27,28)(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZJACVYMPKVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















